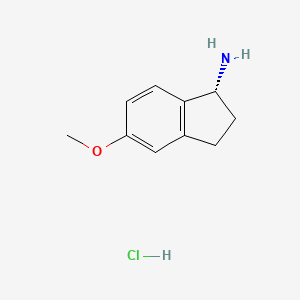
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,5-dibromophenyl)ethan-1-ol, also known as 1,2-dibromoethanol, is an organic compound with a molecular formula of C2H4Br2O. It is a colorless liquid at room temperature and is miscible with water, ethanol, and benzene. 1,2-dibromoethanol is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a potential pesticide.
Scientific Research Applications
(1S)-1-(2,5-dibromophenyl)ethan-1-olthanol is a versatile compound that has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a potential pesticide. In organic synthesis, (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol is used as a reactant in the synthesis of a variety of compounds, such as polybrominated biphenyls and halogenated hydrocarbons. In the pharmaceutical industry, it is used as an intermediate in the synthesis of a variety of drugs, including anticonvulsants, antidepressants, and anti-cancer drugs. Finally, (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol has been studied as a potential pesticide, as it is toxic to some insects and nematodes.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol is not well understood. It is believed to act by disrupting the normal function of cellular membranes, leading to cell death. Specifically, it is thought to bind to and disrupt the function of the cell membrane phospholipids, leading to an increase in membrane permeability and a decrease in cell membrane integrity. This disruption of the cell membrane can lead to the death of the cell.
Biochemical and Physiological Effects
(1S)-1-(2,5-dibromophenyl)ethan-1-olthanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of a variety of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In vivo studies have demonstrated that it can cause a variety of toxic effects, including liver and kidney damage, reproductive toxicity, and teratogenicity. Finally, it has been shown to have a variety of immunomodulatory effects, including the suppression of T lymphocyte proliferation and the inhibition of interferon-γ production.
Advantages and Limitations for Lab Experiments
(1S)-1-(2,5-dibromophenyl)ethan-1-olthanol has a number of advantages and limitations for laboratory experiments. One of the main advantages of (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol is that it is relatively inexpensive and easy to obtain. Additionally, it has a low toxicity and is relatively stable under normal laboratory conditions. However, it is not water soluble, so it must be dissolved in an organic solvent prior to use. Additionally, it is sensitive to light and air, so it must be stored in a dark, airtight container.
Future Directions
Given the versatility of (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol, there are a number of potential future directions for research. One potential direction is to further investigate its potential as a pesticide. Additionally, it could be studied as a potential therapeutic agent for the treatment of a variety of diseases, such as cancer, infectious diseases, and autoimmune disorders. Finally, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects.
Synthesis Methods
(1S)-1-(2,5-dibromophenyl)ethan-1-olthanol can be synthesized from the reaction of ethylene glycol and bromine, or from the reaction of ethylene and bromine. The reaction of ethylene glycol and bromine is the most common method of synthesis, and it involves the addition of bromine to the double bond of ethylene glycol. The resulting product is a mixture of (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol and (1S)-1-(2,5-dibromophenyl)ethan-1-olthane. The reaction of ethylene and bromine is a less common method of synthesis, and it involves the addition of bromine to the double bond of ethylene. The resulting product is (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(2,5-dibromophenyl)ethan-1-ol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dibromobenzene", "ethyl magnesium bromide", "acetaldehyde" ], "Reaction": [ { "Step 1": "Preparation of ethyl magnesium bromide by reacting ethyl bromide with magnesium metal in anhydrous ether solvent.", "Reagents": [ "ethyl bromide", "magnesium metal", "anhydrous ether" ], "Product": "ethyl magnesium bromide" }, { "Step 2": "Addition of ethyl magnesium bromide to 2,5-dibromobenzene to form 1-(2,5-dibromophenyl)ethan-1-ol.", "Reagents": [ "2,5-dibromobenzene", "ethyl magnesium bromide" ], "Product": "1-(2,5-dibromophenyl)ethan-1-ol" }, { "Step 3": "Oxidation of 1-(2,5-dibromophenyl)ethan-1-ol with acetaldehyde and catalytic amount of pyridinium chlorochromate to form (1S)-1-(2,5-dibromophenyl)ethan-1-ol.", "Reagents": [ "1-(2,5-dibromophenyl)ethan-1-ol", "acetaldehyde", "pyridinium chlorochromate" ], "Product": "(1S)-1-(2,5-dibromophenyl)ethan-1-ol" } ] } | |
CAS RN |
2227896-22-0 |
Molecular Formula |
C8H8Br2O |
Molecular Weight |
280 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



